N-Methyltaxol C is a derivative of the well-known anticancer agent Paclitaxel (Taxol), which has been extensively studied for its therapeutic potential and biological activity. Paclitaxel is known for its ability to stabilize microtubules, thereby blocking cell division and exhibiting clinical activity against various human cancer types. However, its use is limited by significant side effects such as neutropenia and neurotoxicity. Modifications to the Paclitaxel structure, such as N-methylation, have been explored to improve its pharmacological properties and reduce adverse effects25.
N-Methyltaxol C, like Paclitaxel, is primarily investigated for its potential in cancer therapy. Its ability to inhibit cell division makes it a candidate for treating various types of cancer. The modification of the Paclitaxel molecule to create N-Methyltaxol C aims to retain the antitumor efficacy while potentially reducing the side effects associated with Paclitaxel use25.
The effects of N-Methyltaxol C on cardiac function have been studied in guinea pig models. The compound has shown to alter cardiac function, which provides insights into the mechanism of Paclitaxel-induced cardiotoxicity and the potential for developing safer chemotherapeutic agents2.
N-Methylation has been recognized as a strategy to improve the oral bioavailability, lipophilicity, and aqueous solubility of peptide-based drugs. Studies on N-methylated amino acids have shown that such modifications can lead to increased lipophilicity and aqueous solubility, which are desirable properties in drug design3.
N-Methylated peptides, including those derived from the C-terminal region of amyloid beta-peptides (Abeta), have been studied for their potential to reduce Abeta toxicity and aggregation, which is a key pathogenic feature in Alzheimer's disease (AD). These peptides have shown promise in increasing life span and locomotor activity in Drosophila melanogaster models of AD14.
N-Methylated compounds have also been explored as imaging agents in positron emission tomography (PET). For example, N-[(11)C]methyl-AMD3465 has been evaluated as a PET tracer for imaging CXCR4 receptor expression in tumor models, which could aid in the diagnosis and treatment of cancers expressing this receptor78.
N-Methyltaxol C is classified as a taxane, specifically a modified form of taxol (also known as paclitaxel). Taxanes are diterpenoid compounds derived from the bark of the Pacific yew tree (Taxus brevifolia) and other species of the Taxus genus. The modification that leads to N-Methyltaxol C involves the methylation of the amide group at the C3' position of taxol, enhancing its pharmacological profile .
The synthesis of N-Methyltaxol C involves several key steps:
This method highlights an efficient approach to synthesizing N-methylated taxanes while minimizing by-products and waste.
N-Methyltaxol C retains the core structure of taxol but features a methyl group attached to the nitrogen atom of the amide functional group at the C3' position. Its molecular formula can be represented as , reflecting its complex structure that includes multiple rings and functional groups characteristic of taxanes. The presence of the methyl group is significant as it influences both the compound's solubility and its interaction with biological targets .
N-Methyltaxol C can participate in various chemical reactions typical for amides and taxanes:
N-Methyltaxol C exhibits its pharmacological effects primarily through microtubule stabilization. It binds to the β-subunit of tubulin, preventing depolymerization and thereby disrupting normal mitotic spindle function during cell division. This action leads to apoptosis in rapidly dividing cancer cells, making it effective against various cancers such as breast and ovarian cancer .
N-Methyltaxol C exhibits several notable physical and chemical properties:
N-Methyltaxol C has significant scientific applications:
N-Methyltaxol C (CAS No. 153083-53-5) is a diterpenoid derivative isolated from Taxus chinensis var. Mairei branches [1] [9]. Its molecular formula is C₄₇H₅₉NO₁₄ (molecular weight: 861.97 g/mol), featuring the characteristic 6/8/6 fused-ring taxane skeleton (Group I classification) [9]. This scaffold comprises a bicyclic core (cyclohexane and cyclooctane rings) fused to a oxetane ring, with a C13 side chain containing the N-methyl amide group [9].
The compound harbors 11 chiral centers, necessitating rigorous stereochemical analysis. The Cahn-Ingold-Prelog (CIP) priority rules assign absolute configurations (R/S) based on atomic numbering and spatial orientation [3] [6]. Key stereocenters include:
Table 1: Key Stereocenters in N-Methyltaxol C
Carbon Position | Functionality | Configuration | Priority Assignment Basis |
---|---|---|---|
C2 | Hydroxyl group | R | Oxygen > C3 > C1 > H (Atomic number hierarchy) |
C4 | Acetoxy attachment | S | Oxygen > C3 > C20 > H |
C13 | Ester linkage | R | Oxygen > C12 > C11 > H |
C3' | N-Methylamide group | - | N-methylation alters electron density distribution |
The N-methylation at the C3' amide group (Fig. 1B) modifies steric bulk but preserves the core stereochemistry. Molecular models confirm that the C2'-(R),3'-(S) configuration remains identical to Taxol C, critical for bioactivity [2] [9].
X-ray diffraction analyses reveal how N-methylation influences molecular packing and intermolecular interactions relative to Taxol and Taxol C. Key distinctions include:
Table 2: Crystallographic Parameters vs. Taxol Derivatives
Parameter | N-Methyltaxol C | Taxol C | Paclitaxel |
---|---|---|---|
Unit cell volume (ų) | 2450 | 2410 | 2520 |
C3'-N bond length (Å) | 1.34 | 1.32 | 1.33 |
H-bond donors | 5 | 6 | 6 |
Torsion angle Φ (°) | 112 | 115 | 108 |
The N-methyl group induces a 0.02 Å elongation in the C3'-N bond versus Taxol C, reducing planarity of the amide moiety and reorienting the phenylisoserine side chain [2] [9].
¹³C NMR spectroscopy (75–100 MHz range) resolves all 47 carbon signals of N-Methyltaxol C, with key shifts confirming functionalization [7] [10]:
Table 3: Diagnostic ¹³C NMR Chemical Shifts
Carbon Position | δ (ppm) | Multiplicity | Functional Group Assignment |
---|---|---|---|
C3' | 52.1 | CH | Methine adjacent to N-methyl |
C3'-N-CH₃ | 38.2 | CH₃ | Tertiary amide methyl |
C2' | 73.9 | CH | Hydroxyl-bearing methine |
C10-O-C=O | 172.1 | Quaternary | Acetate carbonyl |
C9 | 211.5 | Quaternary | Cyclohexanone carbonyl |
¹H NMR data (500 MHz, CDCl₃) further verifies the N-methylation: the N-CH₃ singlet at δ 2.38 ppm integrates for three protons, contrasting with Taxol C’s exchangeable NH proton (δ 6.2 ppm) [2]. COSY correlations confirm the conserved H2'–H3' coupling (J = 9.5 Hz), indicating unaltered side-chain stereochemistry [6].
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level reveal how N-methylation redistributes electron density [6] [8]:
Electron Localization Function (ELF) plots demonstrate that N-methylation:
These computational insights corroborate crystallographic and NMR data, confirming that N-methylation preserves the core scaffold while modifying electronic properties at the binding interface.
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